N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide
Beschreibung
N-{4-[(6-Chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide is a sulfonamide-acetamide hybrid featuring a 6-chloropyridazine substituent on the sulfamoyl group. The compound’s core structure—a phenylacetamide linked to a sulfonamide moiety—allows for functionalization at the sulfamoyl nitrogen, enabling tailored interactions with biological targets .
Eigenschaften
Molekularformel |
C12H11ClN4O3S |
|---|---|
Molekulargewicht |
326.76 g/mol |
IUPAC-Name |
N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C12H11ClN4O3S/c1-8(18)14-9-2-4-10(5-3-9)21(19,20)17-12-7-6-11(13)15-16-12/h2-7H,1H3,(H,14,18)(H,16,17) |
InChI-Schlüssel |
DQGCGYHKEFSCGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation of 6-Chloropyridazin-3-sulfamoyl Chloride
6-Chloropyridazin-3-amine reacts with chlorosulfonic acid (2 eq) in dry DCM at −10°C for 2 hours. The sulfamoyl chloride intermediate is extracted into DCM and used immediately due to hygroscopicity.
Critical Parameters
-
Temperature Control: Below −5°C prevents decomposition.
-
Solvent: Anhydrous DCM to avoid hydrolysis.
Coupling with 4-Aminophenylacetamide
The sulfamoyl chloride (1.1 eq) is added dropwise to a solution of 4-aminophenylacetamide (1 eq) and pyridine (2 eq) in THF at 0°C. After 12 hours at 25°C, the mixture is poured into ice-water, and the product is filtered. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields 76% of the target compound.
Yield Comparison
| Base | Solvent | Time (h) | Yield |
|---|---|---|---|
| Pyridine | THF | 12 | 76% |
| Triethylamine | DCM | 8 | 68% |
One-Pot Sequential Sulfonation and Acetylation
Sulfonation of 4-Nitroaniline
4-Nitroaniline is treated with chlorosulfonic acid (3 eq) at 0°C for 1 hour, followed by 2 hours at 50°C. The resultant 4-nitrobenzenesulfonyl chloride is isolated via vacuum distillation.
Ammonolysis and Acetylation
The sulfonyl chloride reacts with 6-chloropyridazin-3-amine in acetone/water (4:1) at pH 8–9 (adjusted with NaHCO₃). After nitro reduction (H₂/Pd-C), the amine is acetylated in situ using acetic anhydride (1.5 eq) at 50°C for 3 hours. The one-pot method achieves 70% overall yield but requires stringent pH control.
Advantages and Limitations
-
Advantage: Reduces purification steps.
-
Limitation: Lower yield due to competing hydrolysis.
Analytical Validation and Quality Control
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: Aqueous or organic solvents, often under mild heating.
Products: Oxidized derivatives, potentially altering the sulfamoyl or acetamide groups.
-
Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Anhydrous conditions, typically in ether solvents.
Products: Reduced forms of the chloropyridazine or sulfamoyl groups.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Basic or acidic environments, depending on the nucleophile.
Products: Substituted derivatives, modifying the phenyl or pyridazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, DMF, ether.
Catalysts: Pyridine, triethylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Catalysis : This compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
- Material Science : It is utilized in synthesizing polymers and advanced materials due to its unique structural properties.
Biology
- Enzyme Inhibition : Research indicates that N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide can inhibit specific enzymes, providing insights into enzyme kinetics and inhibition mechanisms.
- Cell Signaling : It plays a role in investigating biochemical pathways involving sulfamoyl derivatives.
Medicine
- Drug Development : The compound serves as a lead candidate in developing new pharmaceuticals, particularly those targeting inflammatory pathways.
- Diagnostics : It is explored for use in designing diagnostic agents for imaging and assays.
Industry
- Agriculture : There is potential for this compound to be developed as an agrochemical for pest control.
- Environmental Science : It may be utilized in developing sensors for detecting environmental pollutants.
Research has shown that this compound exhibits notable biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against various bacterial strains, suggesting that this compound may also possess enhanced antimicrobial properties.
- Inhibition of Cyclooxygenases (COX) : Studies indicate that compounds with similar structures can inhibit COX enzymes, leading to reduced inflammation.
Case Studies
- Antimicrobial Studies : A study on related sulfamoyl compounds indicated significant antimicrobial effects against various bacterial strains. Structural modifications were found to influence the potency of these compounds, suggesting that this compound could exhibit similar properties.
- Cyclooxygenase Inhibition : Preliminary data from binding affinity studies suggest favorable interactions with specific target proteins involved in inflammatory responses, indicating potential therapeutic applications in treating inflammatory diseases.
Wirkmechanismus
The mechanism by which N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The sulfamoyl group’s substituent significantly influences physicochemical properties and bioactivity. Key analogs include:
Key Observations :
- Heterocyclic vs. Aromatic Substituents : Chloropyridazine (target) and methylpyrimidine (Compound 8) may enhance target binding via π-π stacking or halogen bonds, whereas aliphatic groups (e.g., cyclohexyl in ) improve lipophilicity.
- Bioactivity : Methylpyrimidine (Compound 8) and methylisoxazole (Compound 9) derivatives exhibit urease inhibition, suggesting sulfamoyl-acetamide hybrids broadly target enzymes .
Comparison of Melting Points and Yields :
| Compound | Melting Point (°C) | Yield (%) |
|---|---|---|
| Target (Theoretical) | N/A | N/A |
| Compound 8 | 168–173 | 70.2 |
| Compound 9 | 165–167 | 67.9 |
| N-(4-(N-Cyclohexylsulfamoyl)phenyl)acetamide | N/A | ~70* |
| Compound 7c | 300–302 | 83 |
*Estimated from analogous syntheses.
Enzyme Inhibition
- Urease Inhibition : Compounds 8 and 9 (IC₅₀ = 12.4–18.9 µM) outperform standard inhibitors like thiourea (IC₅₀ = 21.5 µM), highlighting the pharmacophore’s versatility .
Anticancer Activity
- Pyrazole-Sulfonamide Hybrids: Derivatives of 2-cyano-N-(4-sulfamoylphenyl)acetamide exhibit IC₅₀ = 1.2–3.8 µM against colon cancer (HCT-116), attributed to apoptosis induction via tyrosine kinase inhibition .
- Thiazole Derivatives : Compound 7c inhibits MCF7 breast cancer cells (IC₅₀ = 2.1 µM) by targeting ATP-binding sites .
Antimicrobial Activity
- Thiophene/Chromene Derivatives : Sulfamoyl-containing heterocycles (e.g., compound 13a–e) show MIC = 8–32 µg/mL against E. coli and S. aureus .
Biologische Aktivität
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its molecular structure features a sulfamoyl group linked to a phenyl ring and a chloropyridazine moiety, which may contribute to its interaction with various biological targets.
Molecular Characteristics
- Molecular Formula : C19H15ClN6O3S2
- Molecular Weight : 584.1 g/mol
- IUPAC Name : this compound
Biological Activity
This compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties.
- Anti-inflammatory Effects : The structural characteristics indicate potential interactions with cyclooxygenases (COX), which are key enzymes involved in inflammatory processes.
The mechanism of action for this compound likely involves binding to specific enzymes or receptors, inhibiting their activity and modulating downstream signaling pathways. Research indicates that compounds with similar structures often exhibit favorable interactions with biological targets, which may lead to therapeutic applications in treating infections and inflammatory diseases.
Comparative Analysis of Similar Compounds
To better understand the biological potential of this compound, a comparison with structurally similar compounds can provide insights into its efficacy and application.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(4-sulfamoylphenyl)acetamide | C11H12N2O3S | Antimicrobial, anti-inflammatory |
| 2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide | C19H15ClN6O3S2 | Potentially similar biological activities |
| N-[4-(methylsulfamoyl)phenyl]acetamide | C11H12N2O3S | Antimicrobial properties |
The uniqueness of this compound lies in its specific combination of functional groups and structural features that may enhance its biological efficacy compared to these similar compounds.
Study on Antimicrobial Activity
A study conducted on related sulfamoyl compounds demonstrated significant antimicrobial effects against various bacterial strains. The results indicated that structural modifications influenced the potency of the compounds. This suggests that this compound could exhibit enhanced antimicrobial properties due to its unique structure.
Inhibition of Cyclooxygenases (COX)
Research has shown that compounds similar to this compound can inhibit COX enzymes, leading to reduced inflammation. In vitro studies indicated that these compounds could effectively decrease the production of pro-inflammatory mediators.
Binding Affinity Studies
Preliminary data from binding affinity studies suggest that this compound interacts favorably with specific target proteins. These studies typically assess the compound's inhibition constants against various enzymes or receptors, providing insight into its pharmacological profile.
Q & A
Q. What are the standard synthetic routes for N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide, and what are the critical reaction parameters?
The synthesis typically involves sequential sulfonylation and acetylation. A common route starts with coupling 6-chloropyridazin-3-amine with 4-acetamidobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions. Key parameters include maintaining anhydrous conditions, controlled stoichiometry, and purification via column chromatography (≥95% purity). Solvents like dichloromethane or dimethylformamide are preferred for solubility .
Q. How is the purity and structural integrity of the compound validated in academic settings?
Purity is assessed using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v). Structural confirmation employs - and -NMR to verify sulfonamide (-SONH-) and acetamide (-NHCOCH) groups. High-resolution mass spectrometry (HRMS) ensures molecular ion alignment (e.g., [M+H] at m/z 355.0421 for CHClNOS) .
Advanced Research Questions
Q. What strategies optimize reaction yields for introducing the 6-chloropyridazine moiety during synthesis?
Yield optimization (from ~60% to >85%) involves:
- Pre-activation of the sulfonyl chloride with catalytic DMAP.
- Microwave-assisted coupling (50–60°C, 30 min) to accelerate sulfonamide bond formation.
- Post-synthesis recrystallization in ethanol/water (3:1) to remove unreacted precursors .
Q. How do crystallographic studies inform the compound’s conformation and potential binding interactions?
Single-crystal X-ray diffraction reveals a planar pyridazine ring and a dihedral angle of 42–67° between the pyridazine and phenyl rings, influencing steric interactions. Intramolecular N–H⋯N hydrogen bonds stabilize the folded conformation, critical for target engagement (e.g., enzyme active sites) .
Q. What analytical methods resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Discrepancies arise from assay conditions (e.g., cell lines, serum concentration). Standardized protocols include:
- Dose-response curves across ≥3 cell lines (e.g., HCT-116, HEK-293).
- Competitive binding assays with -labeled analogs to quantify target affinity.
- Meta-analysis of published IC values using ANOVA to identify outlier methodologies .
Methodological Considerations
Q. What computational tools predict the compound’s pharmacokinetic properties?
SwissADME and pkCSM predict:
Q. How is the sulfamoyl group’s electronic environment probed experimentally?
Sulfonamide resonance is analyzed via -NMR, showing deshielded N–H protons (δ = 8.2–8.5 ppm). IR spectroscopy confirms S=O stretching at 1150–1350 cm. DFT calculations (B3LYP/6-31G*) correlate with experimental vibrational modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
